Methyl N-acetylanthranilate

Description

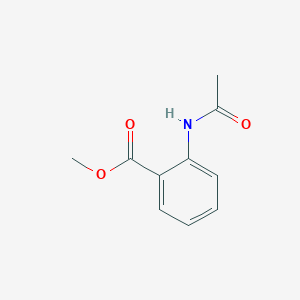

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-6-4-3-5-8(9)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQKZKVNYKOXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051948 | |

| Record name | Methyl 2-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow crystals; Fruity grape aroma | |

| Record name | Methyl N-acetylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1541/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl N-acetylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1541/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2719-08-6 | |

| Record name | Methyl N-acetylanthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-acetylanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-acetylanthranilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(acetylamino)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(acetylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL N-ACETYLANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/738C69YF2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl n-acetylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Methyl N-acetylanthranilate (CAS No. 2719-08-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate, also known as methyl 2-acetamidobenzoate, is an organic compound with the CAS number 2719-08-6 .[1] It is an ester of N-acetylanthranilic acid and finds applications as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.[2] This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its relevance in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It possesses a mild, fruity, grape-like aroma.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 2719-08-6 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| IUPAC Name | methyl 2-acetamidobenzoate | [4] |

| Molecular Properties | ||

| Molecular Weight | 193.20 g/mol | [1][4] |

| Monoisotopic Mass | 193.0739 g/mol | [4] |

| Topological Polar Surface Area | 55.4 Ų | [4] |

| Rotatable Bond Count | 3 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Physical Properties | ||

| Physical Description | White to light yellow crystals | |

| Solubility | Slightly soluble in water; Soluble in ethanol | [1][4] |

| logP | 1.65 | [4] |

| Flash Point | > 100.00 °C | [5] |

| Spectroscopic Data | ||

| Mass Spectrum (Molecular Ion) | m/z 193 | |

| ¹H NMR (Predicted) | Aromatic protons: 6.5–8.0 ppm | [1] |

| ¹³C NMR (Predicted) | Carbonyl carbons: ~170 ppm; Aromatic carbons: 110-150 ppm | [1] |

| IR Absorption (C=O stretch) | Ester: ~1730 cm⁻¹; Amide: ~1680 cm⁻¹ | [1] |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound.

Route 1: Esterification of N-acetylanthranilic Acid

This is a direct method involving the Fischer esterification of N-acetylanthranilic acid with methanol, typically in the presence of an acid catalyst.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-acetylanthranilic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Route 2: N-acetylation of Methyl Anthranilate

An alternative route involves the acetylation of the amino group of methyl anthranilate.

-

Reaction Setup: Dissolve methyl anthranilate in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a flask.

-

Reagent Addition: Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. A base (e.g., pyridine or triethylamine) may be added to scavenge the acidic byproduct.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Workup: Quench the reaction with water or a dilute aqueous acid solution.

-

Extraction: Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization.

Applications in Research and Drug Development

While this compound is used in the flavor and fragrance industry, its primary significance for this audience lies in its role as a versatile chemical intermediate.[2]

Synthesis of Quinazolinone Derivatives

This compound is a key precursor in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6] The synthesis often involves the reaction of the N-acetyl and methyl ester moieties with various reagents to form the pyrimidinone ring.

A common method involves the condensation of this compound with a primary amine, which can be facilitated by microwave irradiation to reduce reaction times and improve yields.[6][7]

-

Reaction Setup: In a microwave-safe vial, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Amine Addition: Add the desired primary amine (1.2 equivalents) to the solution.

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a temperature between 120-150°C for 15-30 minutes.[6]

-

Workup: After cooling, remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by reverse-phase High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the desired quinazolinone derivative.[6]

Safety and Handling

This compound should be handled in a well-ventilated area.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] Store in a cool, dry place away from incompatible materials.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable compound for synthetic chemists, particularly in the field of medicinal chemistry. Its utility as a precursor for biologically active quinazolinone scaffolds makes it a compound of interest for drug discovery and development programs. The synthetic routes are well-established, and its properties are well-characterized, providing a solid foundation for its use in research.

References

- 1. This compound|CAS 2719-08-6 [benchchem.com]

- 2. Methyl 2-acetamidobenzoate (cas 2719-08-6) | Aroma & Intermediate Chemical [chemicalbull.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acetyl methyl anthranilate, 2719-08-6 [thegoodscentscompany.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

Methyl N-acetylanthranilate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate, also known by its IUPAC name methyl 2-acetamidobenzoate, is an aromatic compound with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its characteristic fruity and floral aroma makes it a valuable ingredient in perfumery and as a flavoring agent in food products.[3][4] Beyond its sensory properties, its chemical structure, an ester of N-acetylanthranilic acid, makes it a subject of interest for chemical synthesis and as a potential intermediate in the development of pharmaceutical compounds.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of the relationships between its structural features and key properties.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, application, and further research.

General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-acetamidobenzoate | [4] |

| Synonyms | Methyl 2-acetamidobenzoate, N-Acetylanthranilic Acid Methyl Ester, Acetyl methyl anthranilate | [3] |

| CAS Number | 2719-08-6 | [4] |

| Molecular Formula | C₁₀H₁₁NO₃ | [2][5] |

| Molecular Weight | 193.20 g/mol | [2][4] |

| Appearance | White to light yellow crystals; white to off-white crystalline powder | [2][3] |

| Odor/Flavor | Mild, fruity, powdery, strawberry-like aroma; fruity grape aroma | [2][3] |

| Melting Point | 97-101 °C | [3] |

| Boiling Point | 329.41°C (rough estimate) | [3] |

| Density | 1.204 ± 0.06 g/cm³ (estimated); 1.2307 g/cm³ (rough estimate) | [3][6] |

| Refractive Index | 1.565 ± 0.02 (estimated); 1.5300 (estimated) | [6] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | Slightly soluble | [4][5] |

| Solubility in Organic Solvents | Soluble in Methanol and Ethanol | [2][3] |

| pKa (Predicted) | 14.51 ± 0.70 | [5] |

| LogP | 1.65 |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.

Spectroscopic Properties Summary

| Technique | Key Features | Source(s) |

| UV-Vis Spectroscopy | The substituted benzene ring and adjacent carbonyl and acetylamino groups constitute the primary chromophore. Absorption maxima for the related methyl anthranilate are at approximately 220, 248, and 336 nm. | [2][7] |

| Infrared (IR) Spectroscopy | Amide N-H stretch: 3200 - 3400 cm⁻¹; Aromatic/Methyl C-H stretch: 2850 - 3100 cm⁻¹; Ester C=O stretch: ~1730 cm⁻¹; Amide C=O stretch: ~1680 cm⁻¹. | [2] |

| ¹H NMR Spectroscopy | Aromatic protons, methyl protons of the ester group, and methyl protons of the acetyl group show distinct signals. | [2] |

| ¹³C NMR Spectroscopy | Carbonyl carbons (C=O): > 160 ppm; Aromatic carbons: 110 - 150 ppm. | [2] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (193.20 g/mol ). | [2] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

Methodology: Capillary Method using a Mel-Temp apparatus or Thiele tube.[3]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube) or a calibrated melting point apparatus.

-

Heating: The sample is heated slowly and uniformly, with the heating rate reduced to 1-2°C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range represents the melting point. A sharp melting range (0.5-1.0°C) is indicative of high purity.

Determination of Solubility

Methodology: Shake-Flask Method.

-

Preparation: A surplus amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.

-

Separation: The saturated solution is separated from the excess solid by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clarified saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of Octanol-Water Partition Coefficient (LogP)

Methodology: Shake-Flask Method.

-

Pre-saturation: Equal volumes of n-octanol and water are mixed and shaken to mutually saturate the solvents. The phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then left to stand for complete phase separation.

-

Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Analysis Protocols

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to obtain a baseline.

-

Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance is measured over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: The resulting spectrum (a plot of absorbance versus wavelength) is analyzed to identify the wavelengths of maximum absorbance (λmax).

Methodology: Thin Solid Film or KBr Pellet Method.

-

Thin Solid Film: A small amount of this compound is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Analysis: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. The positions of the absorption bands (in cm⁻¹) are correlated with specific functional groups in the molecule.

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of an internal standard (e.g., tetramethylsilane, TMS) may be added for chemical shift referencing.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked and shimmed to achieve homogeneity.

-

Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C) is run. This involves applying radiofrequency pulses and detecting the resulting signals.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ), integration, and coupling patterns are then analyzed to elucidate the molecular structure.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a separation technique like gas chromatography (GC-MS).

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Mandatory Visualization

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic spectroscopic features.

References

- 1. Methyl 2-acetamidobenzoate (cas 2719-08-6) | Aroma & Intermediate Chemical [chemicalbull.com]

- 2. This compound|CAS 2719-08-6 [benchchem.com]

- 3. METHYL 2-ACETAMIDOBENZOATE | 2719-08-6 [chemicalbook.com]

- 4. This compound | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. acetyl methyl anthranilate 2719-08-6 [perflavory.com]

- 7. benchchem.com [benchchem.com]

The Biological Frontier of Methyl N-acetylanthranilate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl N-acetylanthranilate, a derivative of anthranilic acid, and its related compounds are emerging as a significant class of molecules with diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of their biological potential, focusing on their anticancer, antimicrobial, and antioxidant properties. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Biological Activities of Methyl Anthranilate Derivatives

Research into the biological activities of methyl anthranilate derivatives has revealed promising potential in several key therapeutic areas. Notably, organodiselenide-tethered methyl anthranilate derivatives have demonstrated significant efficacy.

Anticancer Activity

Derivatives of methyl anthranilate have been shown to exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms of action are believed to be the induction of apoptosis and cell cycle arrest[1].

A study on organodiselenide-tethered methyl anthranilates revealed potent cytotoxic activity against human liver carcinoma (HepG2) and breast carcinoma (MCF-7) cells. One particular derivative, OSe 14, was found to be more cytotoxic to HepG2 cells than the standard chemotherapeutic drug Adriamycin[2][3][4].

Table 1: Anticancer Activity of Organodiselenide-Tethered Methyl Anthranilate Derivatives

| Compound | Cell Line | IC50 (µM) ± SD | Reference Drug (Adriamycin) IC50 (µM) ± SD |

| OSe 14 | HepG2 | 3.57 ± 0.1 | 4.50 ± 0.2 |

| OSe 14 | MCF-7 | 5.64 ± 0.3 | 4.17 ± 0.2 |

| OSe 5 | MCF-7 | 9.89 ± 0.7 | 4.17 ± 0.2 |

| OSe 15 | MCF-7 | 12.76 ± 0.9 | 4.17 ± 0.2 |

| OSe 6 | MCF-7 | 15.92 ± 1.2 | 4.17 ± 0.2 |

Antimicrobial Activity

The antimicrobial potential of methyl anthranilate derivatives has been demonstrated against a range of pathogenic microbes. Organodiselenide-tethered derivatives, in particular, have shown potent activity against both bacteria and fungi[2][3][4].

Compound OSe 14 exhibited exceptional antifungal activity against Candida albicans, comparable to the standard drug clotrimazole. It also displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus[2][3][4].

Table 2: Antimicrobial Activity of Organodiselenide-Tethered Methyl Anthranilate Derivatives

| Compound | Microbial Strain | Inhibition Activity (%) | Standard Drug (%) |

| OSe 14 | Candida albicans | 100 | Clotrimazole (100) |

| OSe 14 | Escherichia coli | 91.3 | - |

| OSe 14 | Staphylococcus aureus | 90.5 | - |

| OSe 15 | Candida albicans | 91.7 | - |

| OSe 15 | Staphylococcus aureus | 85.7 | - |

| OSe 15 | Escherichia coli | 73.9 | - |

| OSe 5 | Candida albicans | 87.5 | - |

| OSe 5 | Staphylococcus aureus | 85.7 | - |

| OSe 5 | Escherichia coli | 82.6 | - |

| OSe 6 | Candida albicans | 70.8 | - |

| OSe 6 | Staphylococcus aureus | 76.2 | - |

| OSe 6 | Escherichia coli | 69.6 | - |

| OSe 4 | Candida albicans | 75 | - |

| OSe 4 | Staphylococcus aureus | 76.2 | - |

| OSe 4 | Escherichia coli | 60.9 | - |

Table 3: Minimum Inhibitory Concentration (MIC) of Compound OSe 14

| Microbial Strain | MIC (µM) | Standard Drug (MIC, µM) |

| Candida albicans | 2 | Clotrimazole (2) |

| Staphylococcus aureus | 2 | Ampicillin (2) |

| Escherichia coli | 0.5 | Ampicillin (0.5) |

Antioxidant Activity

Several organodiselenide-tethered methyl anthranilate derivatives have been identified as potent antioxidants. Their radical scavenging activity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays[2][3][4].

Table 4: Antioxidant Activity of Organodiselenide-Tethered Methyl Anthranilate Derivatives

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

| OSe 14 | 96 | 91 |

| OSe 5 | 92 | 86 |

| OSe 15 | 89 | 88 |

| OSe 6 | 85 | 69 |

| OSe 4 | 81 | 73 |

| Vitamin C (Standard) | 95 | 88 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for assessing anticancer activity.

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the methyl anthranilate derivatives and incubate for 48 to 72 hours.

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2 to 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Workflow for Agar Well Diffusion Assay

Caption: Workflow of the agar well diffusion assay for antimicrobial activity.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar and sterilize it by autoclaving.

-

Plate Preparation: Pour the sterile agar into Petri dishes and allow it to solidify.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) over the agar surface.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

DPPH and ABTS assays are spectrophotometric methods used to determine the antioxidant capacity of compounds.

Workflow for DPPH/ABTS Radical Scavenging Assays

Caption: General workflow for DPPH and ABTS antioxidant assays.

DPPH Assay Protocol:

-

Reagent Preparation: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Vitamin C) in the same solvent.

-

Reaction: Mix the test compound solutions with the DPPH solution.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity and determine the IC50 value.

ABTS Assay Protocol:

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant.

-

Reaction: Add the test compound solutions to the ABTS•+ solution.

-

Measurement: Measure the absorbance at 734 nm after a short incubation period (e.g., 6 minutes).

-

Calculation: Calculate the percentage of scavenging activity and determine the antioxidant capacity, often expressed as Trolox equivalents.

Signaling Pathways

The anticancer activity of this compound derivatives is primarily attributed to the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Anthranilate derivatives are thought to induce apoptosis through the intrinsic (mitochondrial) pathway.

Generalized Intrinsic Apoptosis Pathway

Caption: A generalized diagram of the intrinsic apoptosis pathway.

This pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

Cell Cycle Arrest

By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M.

Generalized Cell Cycle Arrest Pathway

Caption: A simplified diagram of a cell cycle arrest pathway.

Cell cycle arrest is a complex process involving checkpoint kinases that can inhibit the activity of cyclin-dependent kinase (Cdk)-cyclin complexes, which are essential for cell cycle progression. This inhibition prevents the cell from entering the next phase of the cycle, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.

Conclusion

Derivatives of this compound, particularly those incorporating organoselenium moieties, represent a promising class of compounds with significant anticancer, antimicrobial, and antioxidant activities. The data presented in this guide highlights their potential for further investigation and development as therapeutic agents. The detailed experimental protocols and visualized pathways provide a foundational resource for researchers in this field. Future studies should focus on elucidating the specific molecular targets and detailed signaling pathways of these compounds to fully realize their therapeutic potential.

References

Unveiling the Antimicrobial Potential of Methyl N-acetylanthranilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl N-acetylanthranilate, a derivative of anthranilic acid, is a compound of growing interest within the scientific community. While extensively utilized in the fragrance and flavor industries, emerging research into anthranilate derivatives has unveiled a potential new frontier for this molecule: antimicrobial applications. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antimicrobial effects of this compound and its closely related analogs. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to facilitate further research and development in this promising area.

It is critical to note that while the broader class of anthranilate derivatives has demonstrated antimicrobial activities, specific quantitative data for this compound remains largely unavailable in peer-reviewed literature. The data presented herein is primarily from studies on structurally similar compounds and should be interpreted as indicative of potential activity that warrants direct investigation.

Quantitative Antimicrobial Activity Data

Table 1: Antibacterial Activity of Anthranilate Derivatives

| Compound | Bacterial Strain | Method | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Organodiselenide-Tethered Methyl Anthranilate (OSe 14) | Escherichia coli | Broth Microdilution | 0.5 µM | Not Reported | [1][2] |

| Organodiselenide-Tethered Methyl Anthranilate (OSe 14) | Staphylococcus aureus | Broth Microdilution | 2 µM | Not Reported | [1][2] |

| Linalyl Anthranilate | Klebsiella pneumoniae (Carbapenemase-producing) | Not Specified | 2.5% (v/v) | Not Reported | [3] |

| Various Anthranilic Acid Derivatives | Gram-positive and Gram-negative bacteria | Not Specified | - | Significant activity reported for some derivatives | [4] |

Table 2: Antifungal Activity of Anthranilate Derivatives

| Compound | Fungal Strain | Method | MIC (µg/mL) | Inhibition Activity (%) | Reference |

| Organodiselenide-Tethered Methyl Anthranilate (OSe 14) | Candida albicans | Broth Microdilution | 2 µM | 100% | [1][2] |

| Various Anthranilic Acid Derivatives | Various Fungi | Not Specified | - | No noticeable effect reported for some derivatives | [4] |

Potential Mechanisms of Action

While the precise mechanisms of antimicrobial action for this compound are yet to be elucidated, research on related anthranilates suggests a few potential pathways.

Quorum Sensing Inhibition

One of the most promising avenues of investigation is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. Studies on methyl anthranilate and methyl N-methylanthranilate have demonstrated their ability to interfere with QS systems in pathogenic bacteria like Pseudomonas aeruginosa and Aeromonas sobria.[5][6] This interference can lead to a reduction in virulence and pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.[7] The proposed mechanism involves the disruption of QS signaling pathways, potentially by interfering with the biosynthesis of signaling molecules or by competitively binding to their receptors.[6]

Membrane Disruption

Another potential mechanism, observed with linalyl anthranilate, is the disruption of the bacterial cell membrane.[3] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mode of action is common for many antimicrobial compounds and could be a contributing factor to the activity of anthranilate derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the antimicrobial potential of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

-

Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

-

Sterile diluent (e.g., dimethyl sulfoxide (DMSO) for dissolving the compound)

-

Positive control (broth with inoculum, no compound)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the sterile broth medium directly in the 96-well plate. This will create a gradient of decreasing concentrations of the compound across the wells.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well (except the negative control). The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

-

Sterile swabs

-

Solvent for dissolving the compound (e.g., DMSO)

-

Positive control disk (e.g., a known antibiotic)

-

Negative control disk (impregnated with solvent only)

Procedure:

-

Inoculation of Agar Plate: Using a sterile swab, evenly streak the surface of the agar plate with the standardized microbial inoculum to create a lawn of growth.

-

Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

-

Disk Placement: Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are pressed down gently to make full contact with the agar.

-

Incubation: Invert the Petri dishes and incubate at the optimal growth temperature for the microorganism for 18-24 hours.

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Conclusion and Future Directions

The exploration of this compound as a potential antimicrobial agent is in its nascent stages. While direct evidence of its efficacy is currently limited, the promising antimicrobial and anti-quorum sensing activities of its structural analogs provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a standardized framework for researchers to systematically evaluate the antibacterial and antifungal properties of this compound. Future research should focus on determining the MIC values against a broad spectrum of clinically relevant pathogens, elucidating the precise mechanisms of action, and exploring its potential for synergistic effects with existing antibiotics. Such studies will be instrumental in unlocking the full therapeutic potential of this readily available compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity and mode of action of terpene linalyl anthranilate against carbapenemase-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of some anthranilic acid derivatives [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl anthranilate: A novel quorum sensing inhibitor and anti-biofilm agent against Aeromonas sobria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity and Anti-Quorum Sensing Mediated Phenotype in Response to Essential Oil from Melaleuca bracteata Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anticancer Potential of Methyl N-acetylanthranilate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

Methyl N-acetylanthranilate, a derivative of anthranilic acid, has emerged as a compound of interest within the broader exploration of anthranilic acid derivatives for potential therapeutic applications. While direct and extensive research into the specific anticancer properties of this compound remains nascent, the structural scaffold of anthranilic acid and its analogues has been a focal point in the design and synthesis of novel antineoplastic agents. This technical guide provides a comprehensive review of the available literature on the anticancer activities of compounds structurally related to this compound, detailing their mechanisms of action, which are understood to involve the induction of apoptosis and cell cycle arrest. This document synthesizes the existing data, outlines key experimental protocols, and presents relevant signaling pathways to inform and guide future research in this promising area of oncology.

Introduction

The quest for novel, effective, and selective anticancer agents is a perpetual endeavor in medicinal chemistry and oncology. Anthranilic acid and its derivatives have garnered significant attention as a versatile scaffold for the development of pharmacologically active molecules, including those with anti-inflammatory and anticancer properties. This compound, the methyl ester of N-acetylanthranilic acid, falls within this chemical class. While its primary applications have historically been in the flavor and fragrance industry, its structural relationship to known anticancer compounds warrants a thorough investigation of its potential as an antineoplastic agent. This document aims to provide a detailed technical overview of the current understanding of the anticancer properties associated with the N-acetylanthranilate scaffold, with the goal of stimulating further targeted research into this compound itself.

Mechanism of Action: Insights from Related Compounds

The anticancer activity of derivatives of N-acetylanthranilic acid is primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by interfering with the cell cycle.[1]

Induction of Apoptosis

Apoptosis is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Therapeutic strategies aimed at restoring the apoptotic signaling pathway in cancer cells are of significant interest. Research on related anthranilic acid derivatives suggests that they can trigger the intrinsic mitochondrial pathway of apoptosis. This process is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax.[2] This shift in the balance of pro- and anti-apoptotic proteins leads to changes in the mitochondrial membrane potential, resulting in the release of cytochrome c and the subsequent activation of caspase cascades, ultimately leading to cell death.[2]

Cell Cycle Arrest

Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by dysregulation of the cell cycle. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. Compounds that can induce cell cycle arrest at these checkpoints are valuable as potential anticancer agents. Studies on various antimitotic agents have shown that they can stall cell cycle progression, often at the G2/M phase.[3][4][5] This arrest prevents cancer cells from dividing and can lead to apoptosis. Flow cytometry is a key technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a test compound.[3][6]

Signaling Pathways Implicated in Anticancer Activity

Several key signaling pathways are commonly dysregulated in cancer and are therefore prime targets for therapeutic intervention. While the specific pathways modulated by this compound are yet to be elucidated, research on other anticancer agents provides a framework for potential mechanisms.

MAPK/ERK and PI3K/AKT Pathways

The Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling pathways are critical regulators of cell proliferation, survival, and migration.[7][8] Mutations that lead to the hyperactivation of these pathways are common in many cancers.[7] Some therapeutic agents exert their anticancer effects by downregulating these pathways, thereby inhibiting tumor growth and promoting apoptosis.[9][10]

Figure 1: Simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways.

Quantitative Data on Related Anthranilic Acid Derivatives

Table 1: In Vitro Anticancer Activity of Selected Anthranilic Acid Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| (Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid | Various human tumor cell lines | GI50 | Nanomolar to low micromolar | [11][12][13] |

| Pyridinyl ester 25 | Various human tumor cell lines | GI50 | < 10⁻⁷ M |[11][13] |

Experimental Protocols

The investigation of the anticancer properties of a novel compound typically involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments that would be essential for evaluating this compound.

In Vitro Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of the test compound on the viability and proliferation of cancer cells.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).

Figure 2: Workflow for the MTT cell viability assay.

Cell Cycle Analysis

Objective: To determine the effect of the test compound on cell cycle progression.

Protocol: Flow Cytometry with Propidium Iodide Staining

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vivo Antitumor Activity

Objective: To evaluate the efficacy of the test compound in a living organism.

Protocol: Human Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomly assign the mice to treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.[14]

-

Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week.[15]

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.[15]

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of N-acetylanthranilic acid with methanol in the presence of a strong acid catalyst.[1] N-acetylanthranilic acid itself can be readily synthesized in the laboratory from anthranilic acid and acetic anhydride.[16][17]

Figure 3: Synthesis of this compound.

Future Directions and Conclusion

References

- 1. This compound|CAS 2719-08-6 [benchchem.com]

- 2. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mismatch repair, G(2)/M cell cycle arrest and lethality after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell cycle arrest induced by inhibitors of epigenetic modifications in maize (Zea mays) seedling leaves: characterization of the process and possible mechanisms involved [pubmed.ncbi.nlm.nih.gov]

- 7. scientificarchives.com [scientificarchives.com]

- 8. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro and In vivo Assays Characterizing MAO A Function in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]

- 17. N-Acetylanthranilic acid synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of Methyl N-acetylanthranilate in Water and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl N-acetylanthranilate (also known as methyl 2-acetamidobenzoate) in two common solvents: water and ethanol. This information is critical for applications in pharmaceutical formulations, flavor and fragrance development, and various research settings where precise solubility data is essential for experimental design and product development.

Data Presentation: Quantitative Solubility

The solubility of this compound varies significantly between aqueous and alcoholic media, a factor primarily dictated by the polarity of the solvent and the solute. The available quantitative and qualitative data are summarized below.

| Solvent | Solubility | Temperature | Data Type | Reference |

| Water | 1850 mg/L (or 1.85 g/L) | Not Specified | Experimental | [1] |

| Water | 1847 mg/L (or 1.847 g/L) | 25 °C | Estimated | [1] |

| Ethanol | Soluble | Not Specified | Qualitative | [2][3] |

Experimental Protocols for Solubility Determination

While the specific experimental conditions for the cited data are not detailed in the available literature, a standard and widely accepted method for determining the solubility of a crystalline organic compound like this compound is the Shake-Flask Method . This method is suitable for generating reliable solubility data.

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Methodology

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent (distilled water or absolute ethanol)

-

Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solution: An excess amount of crystalline this compound is added to a known volume of the solvent (water or ethanol) in a glass flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The flasks are sealed and placed in a temperature-controlled orbital shaker or on a magnetic stirrer. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the time required to reach a stable concentration.

-

Phase Separation: After equilibration, the flasks are allowed to stand to allow the undissolved solid to sediment. To ensure complete removal of undissolved particles, the supernatant is then centrifuged at a high speed.

-

Sample Collection and Filtration: A sample of the clear supernatant is carefully withdrawn using a pipette and immediately filtered through a syringe filter to remove any remaining microparticles.

-

Dilution: The filtered saturated solution is accurately diluted with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification using UV-Vis Spectrophotometry:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The absorbance of the diluted sample is measured under the same conditions as the standards.

-

Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility is then calculated by taking the dilution factor into account.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Molecular Interactions and Solubility Principle

The difference in solubility of this compound in water and ethanol can be explained by the "like dissolves like" principle, which is based on the polarity of the molecules.

Caption: Principle of "Like Dissolves Like" for this compound.

References

Quantum Chemical Calculations for Ortho-Substituted Benzoates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in understanding the properties of ortho-substituted benzoates, with a particular focus on the well-documented "ortho-effect." The principles and methodologies discussed herein are pivotal for researchers in computational chemistry, medicinal chemistry, and drug development who seek to predict and rationalize the chemical behavior of this important class of molecules.

Introduction: The Ortho-Effect in Benzoic Acids

Ortho-substituted benzoic acids often exhibit anomalously high acidity compared to their meta- and para-isomers. This phenomenon, known as the "ortho-effect," cannot be explained solely by the electronic effects (inductive and resonance) of the substituent. Quantum chemical calculations have been instrumental in elucidating the underlying factors contributing to this effect, which primarily include steric interactions and, in some cases, intramolecular hydrogen bonding.

The primary steric effect involves the ortho-substituent forcing the carboxylic acid group to twist out of the plane of the benzene ring.[1] This "steric inhibition of resonance" disrupts the conjugation between the carboxyl group and the aromatic ring, which in turn influences the stability of the benzoate anion and thus the acidity of the parent acid.[2]

Computational Methodologies

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying ortho-substituted benzoates due to its balance of accuracy and computational cost.

Key Experimental Protocols

pKa Determination: The acid dissociation constant (pKa) is a critical experimental parameter for validating computational models. A common method for its determination is spectrophotometry. This involves preparing solutions of the compound at various pH values and measuring their absorbance at a specific wavelength. The pKa can then be calculated from the resulting data.

Computational Protocol for pKa Calculation

A robust computational protocol for the accurate prediction of pKa values for ortho-substituted benzoic acids typically involves the following steps:

-

Geometry Optimization: The 3D structures of both the neutral benzoic acid and its corresponding benzoate anion are optimized. This is crucial as the ortho-substituent can significantly alter the planarity of the molecule.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Solvation Modeling: The effect of the solvent (typically water) is incorporated using a continuum solvation model. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly employed for this purpose.[3]

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries in the specified solvent environment.

-

pKa Calculation: The pKa is calculated from the Gibbs free energy of the acid-base reaction in the solution phase.

A widely used and reliable level of theory for these calculations is the B3LYP functional with the 6-311+G(d,p) or 6-311++G(d,p) basis set.[4][5]

Data Presentation: Calculated vs. Experimental pKa Values

The following table summarizes a selection of experimental and calculated pKa values for various ortho-substituted benzoic acids, demonstrating the accuracy of modern computational methods.

| Substituent | Experimental pKa | Calculated pKa | Computational Method | Reference |

| -H | 4.20 | 4.19 | B3LYP/6-311++G(d,p) with PCM | |

| -CH₃ | 3.91 | - | - | [6] |

| -OH | 2.97 | 2.98 | B3LYP/6-311++G(d,p) with PCM | [7] |

| -NO₂ | 2.17 | - | - | [6] |

| -Cl | 2.94 | - | - | - |

| -Br | 2.85 | - | - | [6] |

| -OCH₃ | 4.09 | 4.10 | B3LYP/6-311++G(d,p) with PCM | [6] |

| -NH₂ | 4.78 | - | - | [7] |

Visualization of Concepts and Workflows

To further clarify the concepts and methodologies discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Logical flow of the ortho-effect in benzoic acids.

Caption: Workflow for computational pKa prediction.

Conclusion

Quantum chemical calculations, particularly DFT, provide an invaluable framework for understanding and quantifying the ortho-effect in substituted benzoates. By accurately predicting properties like pKa, these computational methods offer deep insights into the interplay of steric and electronic factors that govern molecular behavior. For researchers in drug development, these tools can aid in the rational design of molecules with desired physicochemical properties, although a direct link to specific signaling pathways for this class of calculations is less established. The methodologies and data presented in this guide serve as a robust starting point for further investigation into the fascinating chemistry of ortho-substituted aromatic compounds.

References

- 1. Ortho effect - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. global.oup.com [global.oup.com]

The Enigmatic Presence of Methyl N-acetylanthranilate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate, a derivative of anthranilic acid, is a compound of interest in various scientific domains, from flavor and fragrance chemistry to potential pharmaceutical applications. While its synthetic routes and properties are well-documented, its natural occurrence in the plant kingdom remains a subject of limited exploration. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound in plants, detailing its confirmed sources, quantitative data, hypothetical biosynthetic pathways, and detailed experimental protocols for its detection and quantification. This document aims to serve as a foundational resource for researchers investigating plant-derived secondary metabolites and professionals in the field of drug discovery and development.

Natural Occurrence of this compound

The definitive identification of this compound in the plant kingdom is, at present, exceptionally rare. Extensive phytochemical analyses of various plant species have seldom reported its presence. The most notable and scientifically corroborated instance of its natural occurrence is in the absolute of Jasminum grandiflorum L. (Royal Jasmine).

Quantitative Data

The concentration of this compound in Jasminum grandiflorum absolute is remarkably low, highlighting its status as a trace constituent. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Extraction Method | Compound | Concentration (% of extract) | Reference |

| Jasminum grandiflorum L. | Flowers | Solvent Extraction (Absolute) | This compound | 0.02% | [1] |

It is crucial to note that while numerous studies have analyzed the chemical composition of Jasminum grandiflorum absolute, most do not report the presence of this compound, instead identifying its unacetylated precursor, methyl anthranilate, in concentrations ranging from 0.39% to 0.82%.[2] This suggests that the N-acetylation of methyl anthranilate is not a widespread or significant biochemical process in this species.

Biosynthesis of Anthranilate Derivatives in Plants

While a specific biosynthetic pathway for this compound has not been elucidated in plants, a hypothetical pathway can be proposed based on the known biosynthesis of anthranilate and its derivatives. Anthranilate is a key intermediate in the tryptophan biosynthetic pathway, which is well-established in plants.[3][4][5]

The biosynthesis of anthranilate originates from chorismate, a central branch-point metabolite in the shikimate pathway.[3][4][5] From anthranilate, a variety of specialized metabolites can be formed, including volatile esters like methyl anthranilate.[3][4] The formation of methyl anthranilate is catalyzed by methyltransferases.[3][6][7]

The subsequent N-acetylation of methyl anthranilate to form this compound would require an N-acetyltransferase enzyme. While the specific enzyme responsible for this reaction in plants is unknown, N-acetyltransferases are a diverse class of enzymes involved in the modification of various primary and secondary metabolites.

Hypothetical Biosynthetic Pathway of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. Typical G.C. analysis [thegoodscentscompany.com]

- 3. Frontiers | Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis [frontiersin.org]

- 4. Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular basis of one-step methyl anthranilate biosynthesis in grapes, sweet orange, and maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Degradation Pathways of Methyl N-acetylanthranilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate, a derivative of anthranilic acid, is a compound of interest in various scientific domains, including flavor and fragrance chemistry, and as a potential intermediate in pharmaceutical synthesis. Understanding its stability and degradation pathways is paramount for ensuring product quality, efficacy, and safety in its applications. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its primary degradation pathways. The information presented herein is intended to support formulation development, analytical method validation, and risk assessment for professionals in research and drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol [1][2] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 101-105 °C |

| Solubility | Slightly soluble in water; soluble in ethanol and other organic solvents. |

| UV Absorption Maxima | ~230 nm, ~290 nm (in ethanol) |

Stability Profile and Degradation Pathways

Forced degradation studies are crucial for elucidating the intrinsic stability of a molecule and identifying potential degradation products. These studies involve exposing the compound to stress conditions such as hydrolysis, oxidation, heat, and light.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for esters and amides. For this compound, the ester linkage is more susceptible to hydrolysis than the amide bond under both acidic and alkaline conditions.

Pathway: The primary hydrolytic degradation pathway involves the cleavage of the methyl ester to form N-acetylanthranilic acid and methanol. Under more forcing conditions, subsequent hydrolysis of the amide bond can occur, yielding acetic acid and anthranilic acid.

Quantitative Data Summary: Hydrolytic Degradation

| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradant(s) |

| 0.1 N HCl (Acidic) | 60 | 24 | ~15% | N-acetylanthranilic acid |

| Water (Neutral) | 60 | 24 | < 5% | N-acetylanthranilic acid |

| 0.1 N NaOH (Alkaline) | 60 | 8 | > 90% | N-acetylanthranilic acid |

Note: The data presented is extrapolated from studies on structurally similar compounds and general chemical principles due to the limited availability of specific quantitative data for this compound.

Hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxidizing agents such as hydrogen peroxide, atmospheric oxygen, or radical initiators. The aromatic ring and the N-acetyl group are potential sites for oxidation.

Pathway: The primary sites of oxidation are likely the aromatic ring, leading to the formation of hydroxylated derivatives, and potentially the methyl group of the acetyl moiety. N-oxide formation is also a possibility.

Quantitative Data Summary: Oxidative Degradation

| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Potential Degradant(s) |

| 3% H₂O₂ | 25 | 24 | ~10-20% | Hydroxylated derivatives, N-oxide |

Note: This data is inferred based on general principles of oxidative chemistry of aromatic amides.

Oxidative degradation pathway of this compound.

Thermal Degradation

Elevated temperatures can induce decomposition of this compound. The degradation products will depend on the temperature and whether the heating is performed in the presence or absence of oxygen.

Pathway: In an inert atmosphere, thermal degradation is likely to proceed via decarboxylation and cleavage of the acetyl group. In the presence of oxygen, oxidative thermal degradation will lead to a more complex mixture of products.

Quantitative Data Summary: Thermal Degradation

| Condition | Temperature (°C) | Atmosphere | Degradation Onset | Potential Degradant(s) |

| Solid State | > 150 | Inert | Gradual decomposition | Decarboxylated and de-acetylated products |

| Solid State | > 150 | Air | Accelerated decomposition | Complex mixture of oxidative products |

Thermal degradation pathway of this compound.

Photodegradation

Exposure to ultraviolet (UV) or visible light can lead to the degradation of photosensitive molecules. While specific photostability data for this compound is limited, related anthranilate derivatives are known to be photoreactive.

Pathway: Upon absorption of light, the molecule can be excited to a higher energy state, leading to bond cleavage or reaction with other molecules. Potential photodegradation pathways include decarboxylation, deacetylation, and dimerization.

Quantitative Data Summary: Photodegradation

| Light Source | Solvent | Exposure Duration | Degradation (%) | Potential Degradant(s) |

| UVA/Vis | Methanol | 24 hours | ~5-15% | Photodimers, de-acetylated products |

Note: This data is an estimation based on the photostability of similar aromatic compounds.

Photodegradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. The following sections outline general procedures for conducting forced degradation studies on this compound.

General Forced Degradation Study Workflow

References

A Comprehensive Toxicological Profile of Methyl N-acetylanthranilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate (CAS No. 2719-08-6), also known as methyl 2-acetamidobenzoate, is a synthetic flavoring and fragrance ingredient. Its use in various consumer products, including cosmetics, foods, and toiletries, necessitates a thorough understanding of its toxicological profile to ensure consumer safety.[1][2][3] This technical guide provides an in-depth summary of the available toxicological data on this compound, focusing on key endpoints relevant to safety assessment. The information is compiled from scientific opinions, regulatory assessments, and peer-reviewed studies, with a focus on quantitative data and experimental methodologies.

Acute Toxicity

The acute toxicity of this compound has been evaluated via oral and dermal routes. The available data indicate a low order of acute toxicity.

Table 1: Acute Toxicity Data

| Route | Species | No. of Animals / Dose Group | LD50 (g/kg bw) | Reference |

|---|---|---|---|---|

| Oral | Rat | 10 | 3.7 (3.0 – 4.5) | [4] |

| Oral | Rat | 4 (females) | >2.25 <3.38 | [4] |

| Dermal | Rabbit | 4 | >5 |[4] |

Experimental Protocols

Oral LD50 Study (Rat)

-

Methodology: In a range-finding study, female rats (4 per dose group) were administered this compound via oral gavage at doses ranging from 1 to 11.3 g/kg body weight.[4]

-

Observation Period: Animals were observed for 7 days post-dosing.[4]

-